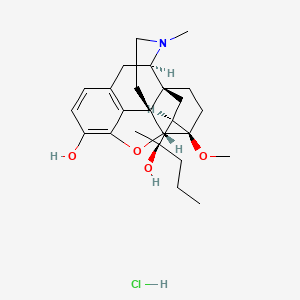

Dihydroetorphine hydrochloride

描述

Dihydroetorphine hydrochloride is a potent semi-synthetic opioid analgesic derived from thebaine. It was developed by K. W. Bentley at McFarlan-Smith in the 1960s and is primarily used in China as a strong painkiller for humans. It is several thousand times more potent than morphine, with potency ranging from 1000 to 12000 times depending on the method of comparison . Despite its high potency, it is poorly absorbed when taken orally, leading to the development of sublingual and transdermal formulations .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of dihydroetorphine hydrochloride typically starts from codeine. The process involves several key steps:

Oxidation of Codeine: Codeine is oxidized to form an unsaturated ketone.

N-carboethoxylation: The tertiary amine of codeine undergoes N-carboethoxylation.

Diels-Alder Reaction: Thebaine, an intermediate, undergoes a Diels-Alder reaction with butenone.

Catalytic Hydrogenation: The double bonds are reduced through catalytic hydrogenation.

Addition of Propyl Grignard Reagent: Introduction of n-propyl group via addition of propyl Grignard reagent.

Removal of Oxymethyl Group: Final steps involve the removal of the oxymethyl group

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves fewer steps and utilizes efficient reaction conditions to minimize production costs .

Types of Reactions:

Oxidation: Codeine is oxidized to form an unsaturated ketone.

Reduction: Catalytic hydrogenation is used to reduce double bonds.

Substitution: Introduction of the n-propyl group via Grignard reagent addition.

Deprotection: Removal of protecting groups such as oxymethyl

Common Reagents and Conditions:

Oxidizing Agents: Used in the initial oxidation step.

Catalysts: Palladium or other hydrogenation catalysts for reduction.

Grignard Reagents: Propyl Grignard reagent for substitution reactions

Major Products:

科学研究应用

Dihydroetorphine hydrochloride has several scientific research applications:

Chemistry: Used as a reference compound in the study of opioid receptor interactions and synthetic analog development.

Biology: Investigated for its effects on opioid receptors and its potential in pain management.

Medicine: Used as a potent analgesic for severe pain management, particularly in cases where other opioids are ineffective.

Industry: Employed in the development of transdermal patches and sublingual formulations for controlled drug delivery .

作用机制

Dihydroetorphine hydrochloride exerts its effects by acting as a selective agonist at the mu-opioid receptor (OP3). It also binds and activates delta (OP1) and kappa (OP2) opioid receptors. The compound’s high potency is attributed to its strong affinity for these receptors, leading to potent analgesic effects. The rapid onset of action and short duration are due to its pharmacokinetic properties, including rapid distribution to the brain and metabolism by glucuronidation .

相似化合物的比较

Etorphine: Another potent opioid derived from thebaine, primarily used in veterinary medicine for immobilizing large animals.

Buprenorphine: A semi-synthetic opioid used for pain management and opioid addiction treatment.

Morphine: A naturally occurring opioid used for pain relief.

Comparison:

Potency: Dihydroetorphine hydrochloride is significantly more potent than morphine and buprenorphine, with potency comparable to etorphine.

Absorption: Unlike morphine, this compound is poorly absorbed orally, necessitating alternative delivery methods.

Addiction Potential: this compound is considered to have a lower addiction potential compared to other opioids, making it a candidate for maintenance therapy in opioid addiction .

This compound stands out due to its exceptional potency and unique pharmacokinetic properties, making it a valuable compound in pain management and opioid research.

属性

IUPAC Name |

(1S,2S,6R,14R,15R,16R)-16-[(2R)-2-hydroxypentan-2-yl]-15-methoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35NO4.ClH/c1-5-8-22(2,28)17-14-23-9-10-25(17,29-4)21-24(23)11-12-26(3)18(23)13-15-6-7-16(27)20(30-21)19(15)24;/h6-7,17-18,21,27-28H,5,8-14H2,1-4H3;1H/t17-,18-,21-,22-,23-,24+,25-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRHDQSKAXOSHGA-DTUSRQQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)C)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@](C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)C)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155536-45-1 | |

| Record name | 6,14-Ethenomorphinan-7-methanol, 4,5-epoxy-18,19-dihydro-3-hydroxy-6-methoxy-α,17-dimethyl-α-propyl-, hydrochloride (1:1), (αR,5α,7α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155536-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroetorphine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155536451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIHYDROETORPHINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPU5B72OOI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[Chloro(oxo)acetyl]pyridine-2-carboxylic acid](/img/structure/B599497.png)

![(1Z)-3,3'-Dimethoxy[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4'-dione](/img/structure/B599505.png)

![(1S)-1-[[3-hydroxy-2-[[(1S)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]-4-methoxyphenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol](/img/structure/B599506.png)